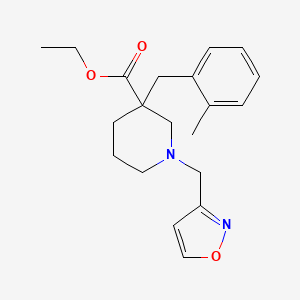
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide, also known as IPP, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical drug. IPP belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed as an alternative to traditional anabolic steroids.
作用机制
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide works by selectively binding to and activating androgen receptors in muscle and bone tissue. This leads to an increase in protein synthesis and muscle mass, as well as a decrease in bone resorption. Additionally, this compound has been shown to have a tissue-selective effect, meaning it has a greater impact on muscle and bone tissue than on other tissues such as the prostate gland.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase muscle mass and strength, improve bone density and strength, and enhance physical performance in animal models. It has also been shown to have a positive effect on lipid metabolism and insulin sensitivity, which could make it a promising therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
实验室实验的优点和局限性
One advantage of using 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide in lab experiments is its tissue-selective effect, which allows for a more targeted approach to studying its effects on muscle and bone tissue. However, one limitation is that the long-term effects of this compound use are not yet fully understood, and more research is needed to determine its safety and efficacy.
未来方向
There are several potential future directions for research on 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide. One area of focus could be on developing more potent and selective SARMs that have fewer side effects than traditional anabolic steroids. Additionally, more research is needed to determine the long-term effects of this compound use and its potential as a therapeutic agent for metabolic disorders. Finally, there is a need for more studies on this compound's effects on bone density and strength in postmenopausal women, as this population is at high risk for osteoporosis.
合成方法
The synthesis of 2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide involves the reaction of 2-isopropylphenol with 3-pyridinemethanamine in the presence of an acid catalyst to form this compound. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is isolated through a series of purification steps.
科学研究应用
2-(2-isopropylphenoxy)-N-(3-pyridinylmethyl)propanamide has been studied for its potential use as a treatment for muscle wasting and osteoporosis. It has also been investigated for its ability to improve bone density and strength, increase muscle mass and strength, and enhance physical performance. Furthermore, this compound has been shown to have a positive effect on lipid metabolism and insulin sensitivity, which could make it a promising therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
属性
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)16-8-4-5-9-17(16)22-14(3)18(21)20-12-15-7-6-10-19-11-15/h4-11,13-14H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFJCKGZYIPSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorobenzyl)-3-[1-(3-furoyl)-3-piperidinyl]propanamide](/img/structure/B6130823.png)

![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B6130837.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B6130842.png)
![1-(2-cyclohexylethyl)-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6130844.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B6130856.png)
![N-allyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-2-propyn-1-yl-3-piperidinecarboxamide](/img/structure/B6130866.png)
![5-{[benzyl(methyl)amino]methyl}-N,N-dimethyl-3-isoxazolecarboxamide](/img/structure/B6130875.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6130880.png)
![1-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B6130881.png)
![methyl {[4-(4-methoxyphenyl)-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetate](/img/structure/B6130888.png)


![2-[4-(3,4-difluorobenzyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6130921.png)
